

Application Note and Protocol: Purification of 6-Chloro-3-hydroxypyridazine by Recrystallization

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Compound of Interest

Compound Name: 6-Chloro-3-hydroxypyridazine

Cat. No.: B108299

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Abstract

This application note provides a detailed protocol for the purification of **6-Chloro-3-hydroxypyridazine** via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for their use in research, particularly in drug development and chemical synthesis. This document outlines the selection of an appropriate solvent system, a step-by-step experimental procedure, and expected outcomes in terms of yield and purity. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

6-Chloro-3-hydroxypyridazine is a heterocyclic compound of significant interest in medicinal chemistry and serves as a versatile intermediate in the synthesis of various biologically active molecules. The purity of this starting material is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Recrystallization is a robust and widely used method for purifying solid organic compounds. The principle of this technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This document details a standardized procedure for the recrystallization of **6-Chloro-3-hydroxypyridazine**.

Data Presentation

Successful purification of **6-Chloro-3-hydroxypyridazine** by recrystallization is contingent on the selection of an appropriate solvent and adherence to a precise protocol. The following tables summarize the key parameters and expected results for this process.

Table 1: Recommended Solvents and Conditions for Recrystallization

Solvent System	Rationale for Selection	Operating Temperature (Dissolution)	Cooling Protocol
Ethanol/Water	Good solubility at elevated temperatures and poor solubility at lower temperatures. Water acts as an anti-solvent.	70-80 °C	Slow cooling to room temperature, followed by chilling in an ice bath.
Acetonitrile	Moderate solubility at room temperature, with a significant increase upon heating.	75-82 °C	Gradual cooling to ambient temperature.
Water	The compound is polar enough to be soluble in hot water but less soluble in cold water. ^[1]	90-100 °C	Slow cooling to room temperature.

Table 2: Expected Yield and Purity of Recrystallized **6-Chloro-3-hydroxypyridazine**

Parameter	Before Recrystallization (Crude)	After Recrystallization (Typical)
Purity (by HPLC)	90-95%	>99%
Yield	N/A	85-95%
Appearance	Off-white to light brown solid	White to off-white crystalline solid
Melting Point	148-152 °C	153-155 °C

Experimental Protocol

This section provides a detailed methodology for the recrystallization of **6-Chloro-3-hydroxypyridazine** using an ethanol/water solvent system.

Materials and Equipment:

- Crude **6-Chloro-3-hydroxypyridazine**
- Ethanol (95% or absolute)
- Deionized Water
- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirrer
- Condenser (optional, but recommended)
- Buchner funnel and flask
- Filter paper
- Spatula
- Glass stirring rod
- Ice bath

- Vacuum oven

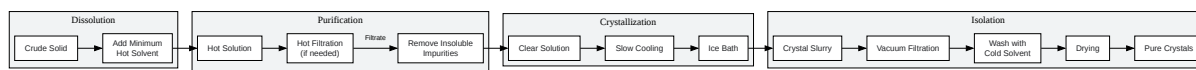
Procedure:

- Solvent Selection and Preparation: Based on solubility tests, an ethanol/water mixture is an effective solvent system. Prepare the solvent mixture by adding a minimal amount of water to ethanol to decrease the solubility of the compound at lower temperatures. A starting ratio of 9:1 (Ethanol:Water) is recommended.
- Dissolution:
 - Place the crude **6-Chloro-3-hydroxypyridazine** in an Erlenmeyer flask.
 - Add a magnetic stir bar to the flask.
 - Add the ethanol/water solvent mixture portion-wise while stirring and gently heating the flask on a hot plate.
 - Continue adding the solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
- Hot Filtration (Optional):
 - If any insoluble impurities are observed in the hot solution, perform a hot filtration.
 - Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
 - Place a fluted filter paper in the funnel.
 - Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization.
- Crystallization:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
 - Collection of Crystals:
 - Collect the crystals by vacuum filtration using a Buchner funnel and flask.
 - Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any adhering mother liquor.
 - Drying:
 - Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
- [2]

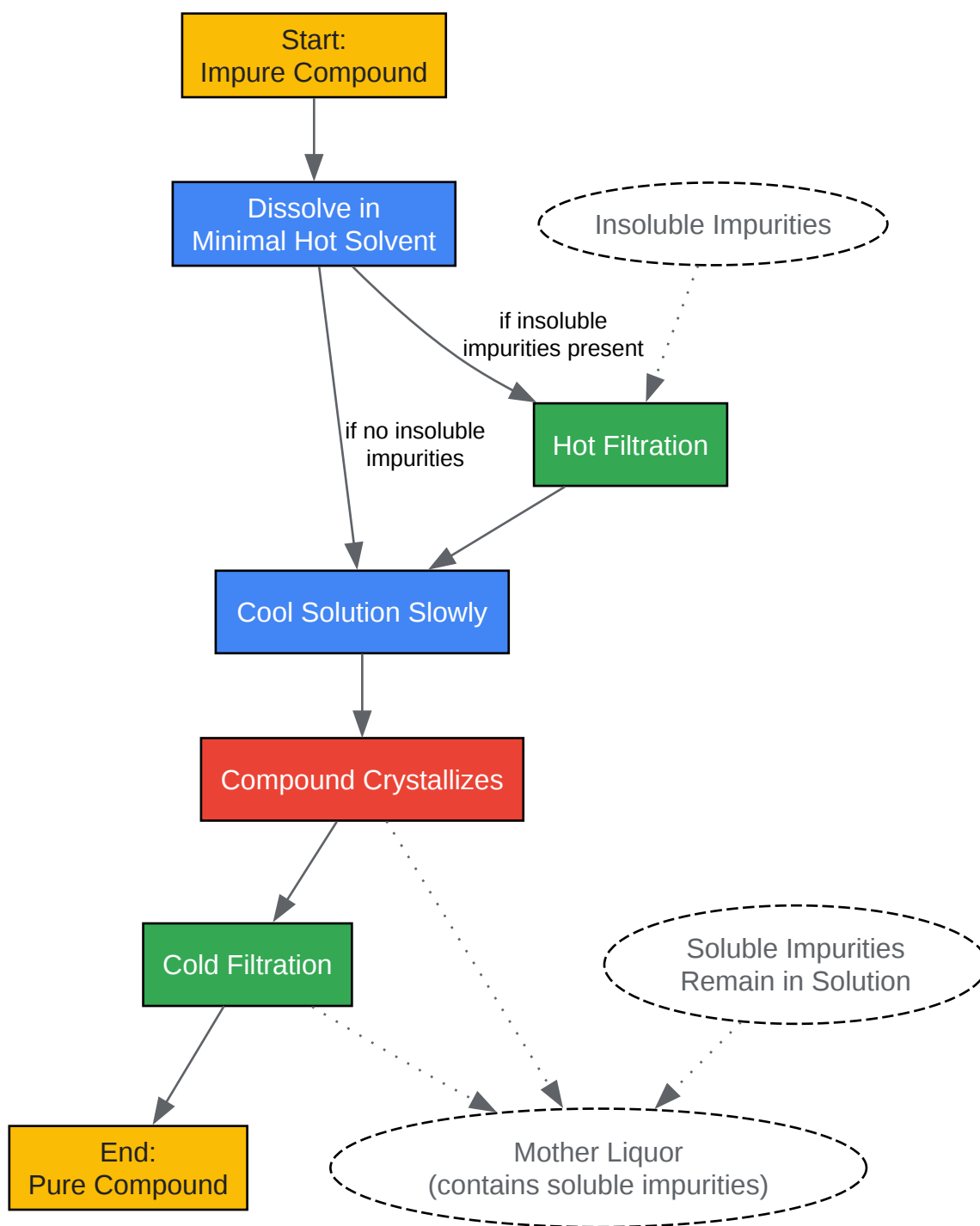
Mandatory Visualization

The following diagrams illustrate the logical workflow of the recrystallization process.



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Caption: Workflow for the purification of **6-Chloro-3-hydroxypyridazine**.



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Caption: Logical relationships in the recrystallization process.

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References

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